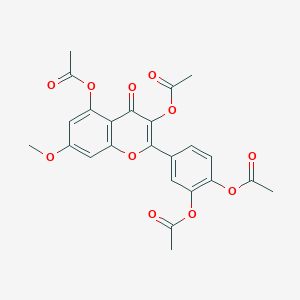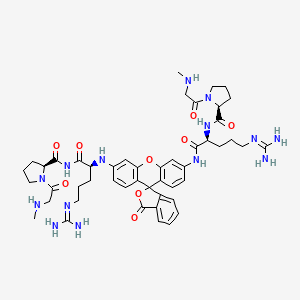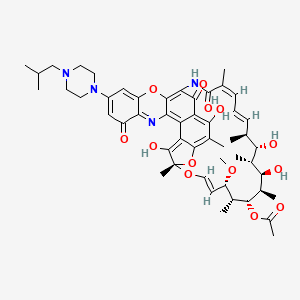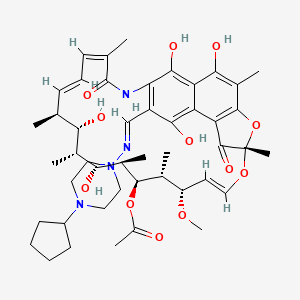
ROCK-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ROCK-IN-32 is a potent Rho--kinase (ROCK) inhibitor.
Applications De Recherche Scientifique
Soil Fertility and Plant Biomass
ROCK-IN-32's application in improving soil properties and plant biomass has been explored. Research indicates that rock powder, including materials like ROCK-IN-32, can enhance soil fertility. However, effects on soil physical properties, especially under climate change scenarios like increasing drought events, are less clear. The addition of rock powder to soil can influence plant growth and soil structure, potentially affecting organic carbon allocation within soil aggregates (Reifschneider et al., 2021).
Geothermal Reservoir Stimulations
In the context of geothermal energy, ROCK-IN-32 may have applications in enhancing the performance of geothermal reservoirs. Research has focused on understanding the seismo-hydromechanical behavior during deep geothermal reservoir stimulations. This includes studying the interaction of various factors like pore pressure, microseismic response, and rock deformation, which are crucial for developing sustainable heat exchangers in low-permeability crystalline rock (Amann et al., 2017).
Sulfur Isotope Studies
ROCK-IN-32's relevance extends to the field of geochemistry, particularly in understanding sulfur biogeochemical cycles. The study of sulfur isotopes, including 32S, offers insights into processes like sedimentary sulfide formation and seawater sulfate budget. These insights are crucial for comprehending fundamental aspects of the Earth's sulfur cycle (Ono et al., 2006).
Rock Mechanics and Engineering
In rock mechanics and engineering applications, ROCK-IN-32 plays a role in understanding the mechanical properties of rocks under various conditions. This is crucial for applications like underground constructions and geothermal energy extraction. Research on sandstones exposed to high temperatures, as an example, reveals changes in properties like elastic modulus and compressive strength, which are key for engineering projects (Tian et al., 2015).
Rock Density Testing
ROCK-IN-32 can be significant in determining the apparent density of rocks, a fundamental property in both scientific research and construction applications. Standardized testing methods are used to assess physical properties of rock materials, and these methods are crucial for accurate and reliable data (Hydzik-Wiśniewska & Olesiak, 2018).
Seismic Attenuation in Mining
The application of ROCK-IN-32 in mining, especially in understanding seismic attenuation, has been studied. This includes monitoring the efficiency of mine blasting and rock fragmentation, which are key for optimizing mining operations. Seismic data can be used to evaluate rock mass characteristics and improve blasting designs (Young & Hill, 1986).
Energy Theory in Rock Mechanics
Research in rock mechanics based on energy principles includes studying the energy reserve, release, and dissipation in rocks. This is vital for understanding rock failure mechanisms and optimizing rock engineering designs. The energy conversion characteristics of rock during deformation and failure provide essential data for various engineering applications (Zhao et al., 2019).
Educational Applications in Geosciences
ROCK-IN-32 can also be relevant in educational contexts, particularly in enhancing students' understanding of geosciences. Studies show that programs focusing on rock cycles can significantly improve students' scientific thinking skills (Orion & Kali, 2005).
Propriétés
Numéro CAS |
1013117-40-2 |
|---|---|
Nom du produit |
ROCK-IN-32 |
Formule moléculaire |
C20H17Cl2N3O2 |
Poids moléculaire |
402.27 |
Nom IUPAC |
trans--4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)amide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1 |
Clé InChI |
XBFAFSAUQFDEOK-CVEARBPZSA-N |
SMILES |
ClC1=CC=C([C@H]2CNC[C@@H]2C(NC3=CC4=C(C(NC=C4)=O)C=C3Cl)=O)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ROCK-IN-32; ROCK IN 32; ROCKIN32; ROCK-inhibitor-32; ROCK inhibitor 32; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














